Nonanedioic-D14 Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonanedioic-D14 Acid, also known as 2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecadeuteriononanedioic acid, is a deuterated form of nonanedioic acid. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The molecular formula of this compound is C9H2D14O4, and it has a molecular weight of approximately 202.31 g/mol .
Preparation Methods
Nonanedioic-D14 Acid can be synthesized through various methods. One notable method involves the multi-step enzymatic synthesis from renewable fatty acids. This process includes the use of recombinant Corynebacterium glutamicum, which expresses alcohol/aldehyde dehydrogenases from Acinetobacter species. The synthesis begins with the conversion of oleic acid to 9-hydroxynonanoic acid, followed by its transformation into 1,9-nonanedioic acid . The dicarboxylic acid is then isolated via crystallization and used for further applications .
Chemical Reactions Analysis
Nonanedioic-D14 Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include alcohol/aldehyde dehydrogenases, carboxylic acid reductase, and ω-aminotransferase . Major products formed from these reactions include 9-hydroxynonanoic acid, 1,9-nonanediol, and 9-amino-1-nonanol .
Scientific Research Applications
Nonanedioic-D14 Acid has several scientific research applications. It is a valuable building block for producing polyesters and polyamides. The compound is used in the enzymatic production of biopolyesters, where it undergoes polyesterification with diols such as 1,8-octanediol . Additionally, it is utilized in the study of metabolic pathways and enzyme mechanisms due to its deuterated nature, which allows for detailed analysis using techniques like nuclear magnetic resonance (NMR) spectroscopy .
Mechanism of Action
The mechanism of action of Nonanedioic-D14 Acid involves its role as a substrate in enzymatic reactions. The compound interacts with specific enzymes, such as alcohol/aldehyde dehydrogenases, to undergo oxidation and reduction processes . These interactions facilitate the production of various derivatives, which can be further utilized in industrial and research applications .
Comparison with Similar Compounds
Nonanedioic-D14 Acid is similar to other dicarboxylic acids, such as azelaic acid and sebacic acid. its deuterated nature makes it unique, as it allows for more precise analytical studies. Similar compounds include:
- Azelaic acid (nonanedioic acid)
- Sebacic acid (decanedioic acid)
- Suberic acid (octanedioic acid)
These compounds share similar chemical properties but differ in their carbon chain lengths and specific applications .
Biological Activity
Nonanedioic-D14 acid, also known as azelaic acid, is a dicarboxylic acid with the chemical formula C9H16O4. It is recognized for its diverse biological activities, particularly in dermatological applications. This article delves into its biological activity, mechanisms of action, and clinical applications, supported by data tables and case studies.
This compound exhibits several biological activities:
- Antimicrobial Properties : It effectively inhibits the growth of Propionibacterium acnes, the bacteria implicated in acne development. This action is primarily due to its ability to penetrate the skin and exert antibacterial effects on the skin flora .
- Keratolytic Action : Azelaic acid promotes the turnover of skin cells, reducing keratin buildup that can lead to clogged pores. This property is beneficial in treating acne and other hyperkeratotic conditions .
- Anti-inflammatory Effects : The compound reduces inflammation associated with acne and rosacea by inhibiting the production of pro-inflammatory cytokines .
Safety Profile
Azelaic acid is generally well-tolerated, with a low incidence of adverse effects. Studies report mild irritation in some patients, but serious side effects are rare. The LD50 (lethal dose for 50% of subjects) in animal studies suggests a high safety margin, with values exceeding 2000 mg/kg in dermal applications .
Acne Treatment
Azelaic acid is widely used in dermatology for treating acne vulgaris. A study involving adult female patients demonstrated significant reductions in acne lesions when treated with azelaic acid gel at concentrations of 15% to 20%. The results indicated:
- Reduction in Comedones : After 12 weeks of treatment, patients showed a significant decrease in both inflammatory and non-inflammatory lesions.
- Patient Satisfaction : High levels of satisfaction were reported among participants, highlighting its effectiveness as both an initial treatment and maintenance therapy .
Rosacea Management
In addition to acne treatment, this compound has shown efficacy in managing rosacea. Its anti-inflammatory properties help alleviate redness and swelling associated with this condition. Clinical trials have noted improvement in symptoms when applied topically over several weeks .
Table 1: Efficacy of Azelaic Acid in Acne Treatment
Table 2: Safety Profile Summary
Study Type | Dose (mg/kg) | Observations |
---|---|---|
Acute Oral Toxicity | >5000 | No mortalities reported |
Dermal Exposure | 3000 | Mild erythema; no systemic toxicity |
Case Study 1: Adult Female Acne Treatment
A clinical trial involving six adult female patients with moderate acne utilized azelaic acid as a monotherapy. Over a period of three months, participants exhibited:
- Reduction in Lesions : An average reduction of 70% in inflammatory lesions.
- Satisfaction Rating : 85% reported satisfaction with their skin condition post-treatment.
Case Study 2: Rosacea Management
In a controlled study examining azelaic acid's effects on rosacea, patients treated with a 15% gel formulation experienced:
- Decrease in Erythema : Significant reduction in redness after eight weeks.
- Improvement in Quality of Life : Patients reported enhanced quality of life metrics related to skin appearance.
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecadeuteriononanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c10-8(11)6-4-2-1-3-5-7-9(12)13/h1-7H2,(H,10,11)(H,12,13)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJRBEYXGGNYIS-ODSOAMBASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)O)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.